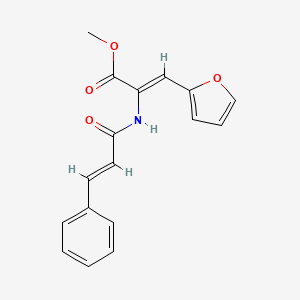![molecular formula C12H13ClN2O B5136486 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole, also known as CLOPIM, is a synthetic compound that belongs to the class of imidazole derivatives. CLOPIM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA neurotransmission. This results in the reduction of neuronal excitability, leading to anxiolytic, antipsychotic, and antiepileptic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antipsychotic, and antiepileptic effects in animal models. It has also been shown to enhance learning and memory in rats. This compound has been found to have a low toxicity profile and does not produce significant sedation or motor impairment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several areas of future research that could be explored with 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole. One area is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area is the investigation of the long-term effects of this compound on neuronal function and plasticity. Finally, the development of new analogs of this compound with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole involves the reaction of 2-chlorophenol with 3-bromopropylamine to form 3-(2-chlorophenoxy)propylamine, which is then reacted with imidazole to produce this compound. The purity of this compound can be confirmed by analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole has been used extensively in scientific research for its potential applications in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has also been studied for its potential applications in the treatment of anxiety disorders, schizophrenia, and epilepsy.
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFXNZQJDYXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)



![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
